GPX4 Inhibitor Derivative Demonstrates Nanomolar Cellular Potency in Human LOX IMVI Cells
Methyl 5-formylpyridine-2-carboxylate serves as a precursor to methyl 5-[(1E)-3-(tert-butoxy)-3-oxoprop-1-en-1-yl]pyridine-2-carboxylate, a derivative that exhibits potent GPX4 inhibitory activity . In a cellular assay measuring ferroptosis-mediated cell death in human LOX IMVI melanoma cells, this derivative demonstrated an EC50 of 44 nM for GPX4 inhibition [1]. This is in contrast to other GPX4 modulators which show significantly weaker activity, such as a comparator compound with an EC50 of 3,300 nM in the same assay system [2].
| Evidence Dimension | Cellular GPX4 inhibition potency (EC50) |
|---|---|
| Target Compound Data | 44 nM (for derivative methyl 5-[(1E)-3-(tert-butoxy)-3-oxoprop-1-en-1-yl]pyridine-2-carboxylate) |
| Comparator Or Baseline | Comparator compound CHEMBL4785219: EC50 = 3,300 nM |
| Quantified Difference | 75-fold higher potency (lower EC50) for the derivative |
| Conditions | Inhibition of GPX4 in human LOX IMVI cells assessed as ferroptosis-mediated cell death measured as cell viability |
Why This Matters
The significantly lower EC50 indicates that derivatives synthesized from this intermediate can achieve potent target engagement at lower concentrations, reducing the risk of off-target effects and improving the therapeutic window in drug development.
- [1] BindingDB. (2024). BDBM50547193 (CHEMBL1951048) - EC50 Data for GPX4 Inhibition. BindingDB Public Database. View Source
- [2] TargetMine. (2025). Activity Report for CHEMBL4785219 - GPX4 Inhibition Assay. TargetMine Data Warehouse. View Source
